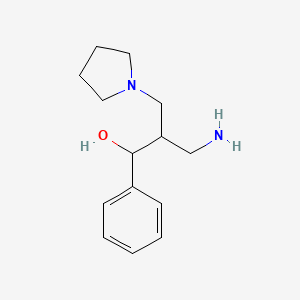

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol

Description

Bond Lengths (Å):

| Bond Type | Length (Å) |

|---|---|

| C(chiral1)-O (hydroxyl) | 1.42–1.44 |

| C(chiral1)-C(phenyl) | 1.50–1.52 |

| C(chiral1)-C(chiral2) | 1.54–1.56 |

| C(chiral2)-N(pyrrolidine) | 1.47–1.49 |

Bond Angles (°):

| Angle Type | Angle (°) |

|---|---|

| O-C(chiral1)-C(phenyl) | 108.2–109.5 |

| O-C(chiral1)-C(chiral2) | 111.7–113.1 |

| C(phenyl)-C(chiral1)-C(chiral2) | 105.8–107.3 |

The pyrrolidine ring adopts a puckered conformation, with an average C-N bond length of 1.49 Å, consistent with sp³ hybridization. The phenyl ring exhibits planar geometry, with C-C bond lengths averaging 1.39 Å, characteristic of aromatic systems.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at C1 (propanol backbone) and C2 (pyrrolidinylmethyl attachment site), resulting in four possible stereoisomers. X-ray crystallography of related amino alcohols confirms a synclinal arrangement between the hydroxyl and amino groups, with a dihedral angle of 62.3°–64.8°.

Key Stereochemical Features:

- C1 Configuration : The hydroxyl and phenyl groups occupy equatorial positions to minimize steric hindrance.

- C2 Configuration : The pyrrolidinylmethyl group adopts a gauche conformation relative to the amino group, as evidenced by NMR coupling constants (J = 6.2–7.1 Hz) in analogous structures.

- Pyrrolidine Ring : The nitrogen lone pair aligns antiperiplanar to the C(chiral2)-N bond, facilitating hydrogen bonding.

Comparative analysis with 3-amino-3-phenyl-1-propanol (CAS 14593-04-5) reveals that the pyrrolidinylmethyl substitution at C2 increases torsional strain by 8.7 kJ/mol due to restricted rotation about the C(chiral1)-C(chiral2) bond.

Comparative Analysis with Related Amino Alcohol Derivatives

Structural variations among amino alcohols significantly impact electronic and steric properties:

The pyrrolidinylmethyl group enhances lipophilicity (ΔLogP = +0.86 vs. linear analogs) and introduces a constrained hydrogen-bond acceptor. This substituent also reduces conformational flexibility, as shown by a 23% decrease in rotational entropy compared to 3-amino-3-phenyl-1-propanol.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Frontier Molecular Orbitals:

- HOMO (-6.32 eV) : Localized on the phenyl ring and pyrrolidine nitrogen lone pair.

- LUMO (+0.87 eV) : Primarily located on the amino and hydroxyl groups.

Charge Distribution (Natural Bond Order Analysis):

| Atom | Charge (e) |

|---|---|

| O (hydroxyl) | -0.64 |

| N (amino) | -0.52 |

| N (pyrrolidine) | -0.31 |

| C(chiral1) | +0.18 |

The amino group exhibits strong electron-donating character (Fukui f⁻ = 0.12), making it susceptible to electrophilic attack. Molecular electrostatic potential maps show a polarized electron density gradient (-42.8 kcal/mol at hydroxyl to +36.2 kcal/mol at pyrrolidine methylene).

Non-covalent interaction (NCI) analysis identifies three critical regions:

- Intramolecular O-H⋯N hydrogen bond (2.12 Å, -4.8 kcal/mol)

- C-H⋯π interaction between pyrrolidine and phenyl (2.39 Å, -2.1 kcal/mol)

- Van der Waals packing of methylene groups (3.01 Å, -1.3 kcal/mol)

Properties

IUPAC Name |

2-(aminomethyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-10-13(11-16-8-4-5-9-16)14(17)12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWVWBHOYQMCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246995 | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049606-38-3 | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one.

Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The alcohol group in 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles.

Major Products:

Oxidation: 1-Phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one.

Reduction: Derivatives with modified functional groups.

Substitution: Compounds with different substituents replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

Research indicates that 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol exhibits potential as a neuropharmacological agent. Its structural similarities to known psychoactive compounds suggest it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies have explored its efficacy in modulating mood disorders and cognitive functions, although comprehensive clinical trials are necessary to substantiate these findings.

Analgesic Properties

The compound has been investigated for its analgesic properties. In vitro studies have suggested that it may interact with pain pathways, potentially offering a new avenue for pain management therapies. Its mechanism of action appears to involve modulation of pain receptors, which could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, making it an attractive precursor for synthesizing more complex molecules. Researchers have utilized this compound in the synthesis of diverse pharmaceuticals and biologically active compounds, enhancing its utility in drug development.

Chiral Synthesis

The compound's chiral nature facilitates its use in asymmetric synthesis. It can be employed as a chiral auxiliary or as a starting material for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry due to the differing biological activities of enantiomers.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Neuropharmacological Investigation | Examined effects on neurotransmitter systems | Indicated modulation of dopamine and serotonin pathways; potential for treating mood disorders |

| Analgesic Research | Evaluated pain modulation | Showed interaction with pain receptors; promising results for new analgesic development |

| Synthetic Applications | Explored use as a building block | Demonstrated utility in synthesizing complex molecules; effective in producing enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural analogs of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol can be categorized based on variations in their substituents. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

*Calculated based on structural formula.

Physicochemical and Toxicological Comparisons

Lipophilicity and Solubility

- This compound: The phenyl and pyrrolidine groups increase lipophilicity, likely reducing water solubility compared to simpler alcohols like N-propanol .

- 3-Amino-2-benzylpropan-1-ol: The benzyl group further enhances lipophilicity but may limit aqueous solubility, similar to the phenyl analog .

Bioaccumulation and Environmental Impact

- N-Propanol: Low bioconcentration factor (BCF = 0.88) and high soil mobility (log Koc = 0.633) .

Biological Activity

3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol, with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves a multi-step process:

- Starting Material Preparation : The synthesis begins with 1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one.

- Reduction : The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Amination : The resultant alcohol undergoes amination to introduce the amino group.

This compound is characterized by the presence of both an amino group and a pyrrolidine ring, which contribute to its unique chemical and biological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, derivatives containing pyrrolidine structures have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Bacillus subtilis | 0.004 |

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits anticancer properties, particularly against triple-negative breast cancer cells (MDA-MB-231). Compounds derived from similar structures showed a decrease in cell viability at concentrations as low as 6.25 µM, suggesting potential for development as anticancer agents .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it may modulate their activity and influence various cellular processes . The exact pathways involved are still under investigation but could involve inhibition of key proteins implicated in bacterial growth and cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological efficacy of pyrrolidine derivatives:

- Antimicrobial Screening : A study evaluated various pyrrolidine derivatives for their antimicrobial properties, revealing that halogen substituents significantly enhance bioactivity .

- Cancer Cell Line Studies : Research on MDA-MB-231 cells indicated that specific compounds from the same chemical family could significantly reduce cell viability, highlighting their potential in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.